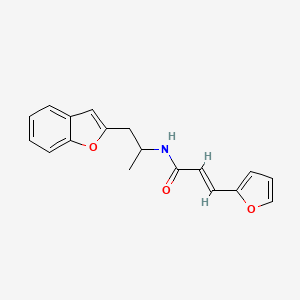
(E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(furan-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IMPPAT (Indian Medicinal Plants, Phytochemistry And Therapeutics) is a manually curated database which has been constructed via digitalization of information from more than 100 books on traditional Indian medicine, 7000+ published research articles and other existing resources .
Molecular Structure Analysis
For the phytochemicals in this database, two-dimensional (2D) and three-dimensional (3D) chemical structures are provided .Chemical Reactions Analysis
The database does not provide specific chemical reactions related to the compound .Physical And Chemical Properties Analysis
The database employs cheminformatics tools to compute the physicochemical properties, drug-likeness based on multiple scoring schemes, and predicted Absorption, distribution, metabolism, excretion and toxicity (ADMET) properties of the phytochemicals .Mechanism of Action
The mechanism of action of (E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(furan-2-yl)acrylamide involves the inhibition of enzymes by binding to their active sites. This compound has been shown to form a covalent bond with the catalytic serine residue of acetylcholinesterase and butyrylcholinesterase, thus preventing the hydrolysis of acetylcholine and butyrylcholine, respectively. In the case of tyrosinase, this compound inhibits the oxidation of tyrosine to dopaquinone by binding to the copper ions at the active site.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can reduce the production of reactive oxygen species and pro-inflammatory cytokines, indicating its potential as an anti-inflammatory and antioxidant agent. This compound has also been shown to induce apoptosis in cancer cells, suggesting its potential as an antitumor agent.
Advantages and Limitations for Lab Experiments
One advantage of (E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(furan-2-yl)acrylamide is its ability to inhibit multiple enzymes involved in various physiological processes, which makes it a promising therapeutic agent for the treatment of multiple diseases. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of (E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(furan-2-yl)acrylamide. One direction is to improve its solubility and bioavailability in order to enhance its therapeutic potential. Another direction is to investigate its efficacy in animal models of various diseases, including Alzheimer's, Parkinson's, and melanoma. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its potential off-target effects.
Synthesis Methods
The synthesis of (E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(furan-2-yl)acrylamide involves the reaction between 1-(benzofuran-2-yl)propan-2-amine and 3-(furan-2-yl)acryloyl chloride in the presence of triethylamine. The reaction proceeds through nucleophilic addition followed by elimination to yield this compound as a yellow solid with a melting point of 153-155°C.
Scientific Research Applications
(E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(furan-2-yl)acrylamide has shown potential as a therapeutic agent due to its ability to inhibit the activity of enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are involved in various physiological processes and their dysregulation has been linked to several diseases such as Alzheimer's, Parkinson's, and melanoma. This compound has also been reported to have anti-inflammatory, antioxidant, and antitumor properties.
Safety and Hazards
properties
IUPAC Name |
(E)-N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-13(19-18(20)9-8-15-6-4-10-21-15)11-16-12-14-5-2-3-7-17(14)22-16/h2-10,12-13H,11H2,1H3,(H,19,20)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPXYDYAUGQHIY-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(dimethylamino)phenyl]-N'-phenylurea](/img/structure/B3018877.png)
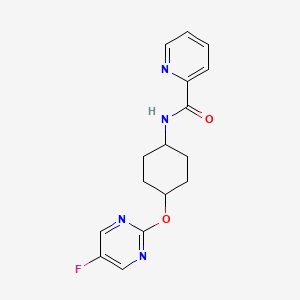
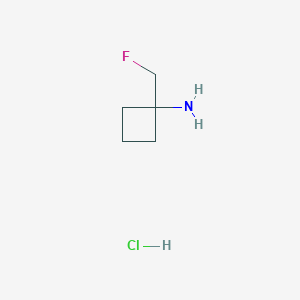
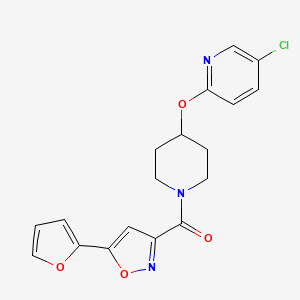
![5-[[4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B3018885.png)
![7-benzyl-8-[benzyl(methyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B3018890.png)
![4-Methyl-3-[(2-thienylacetyl)amino]benzoic acid](/img/structure/B3018892.png)
![2-Butyl-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3018893.png)
![[3-(Propan-2-yl)-1,2-oxazol-4-yl]methanamine](/img/structure/B3018894.png)

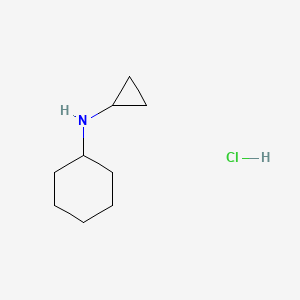
![2-Methyl-[1,3]thiazolo[4,5-c]pyridine hydrochloride](/img/structure/B3018897.png)
![2-[(3-Chloro-4-fluorophenoxy)methyl]oxirane](/img/structure/B3018899.png)
![N-(1-Cyanocyclohexyl)-2-[(2R)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]acetamide](/img/structure/B3018900.png)